Friedelinol

Descripción

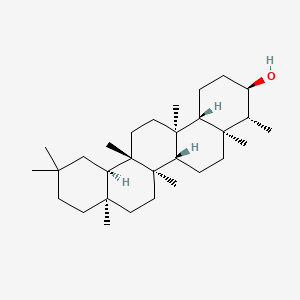

isolated from seeds of Aster auriculatus Franch; structure given in first source; RN given refers to friedelanol (this compound), the (3alpha)-isome

Propiedades

IUPAC Name |

4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDQFROEGGNAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5085-72-3 | |

| Record name | Friedelanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of Friedelane Titerpenoids in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelane triterpenoids are a complex and structurally diverse class of natural products found throughout the plant kingdom.[1] These pentacyclic compounds, derived from the cyclization of 2,3-oxidosqualene, exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them promising candidates for drug development.[2] This technical guide provides a comprehensive overview of the biosynthesis of friedelane triterpenoids in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is designed to serve as a resource for researchers and professionals involved in natural product chemistry, metabolic engineering, and drug discovery.

Core Biosynthesis Pathway

The biosynthesis of all triterpenoids, including friedelanes, originates from the isoprenoid pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In higher plants, the cytosolic mevalonate (MVA) pathway is primarily responsible for providing the precursors for triterpenoid biosynthesis. A series of enzymatic reactions leads to the formation of the linear C30 precursor, 2,3-oxidosqualene.

The crucial branching point for the formation of the friedelane skeleton is the intricate cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific class of oxidosqualene cyclases (OSCs) known as friedelin synthases.[3] The cyclization process involves a highly complex cascade of protonation, cyclization, and a series of 1,2-hydride and methyl shifts, culminating in the formation of the characteristic pentacyclic friedelane backbone.[4] Friedelin is the most rearranged pentacyclic triterpene, and its formation involves the highest number of rearrangements in triterpene biosynthetic pathways.[4]

Following the initial cyclization to form the friedelin backbone, a vast diversity of friedelane derivatives is generated through the action of decorating enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs).[1] These enzymes introduce various functional groups, such as hydroxyl, carboxyl, and sugar moieties, at different positions on the friedelane skeleton, leading to the wide array of naturally occurring friedelane triterpenoids.

dot

Caption: Overview of the friedelane triterpenoid biosynthesis pathway.

Quantitative Data

The heterologous expression of friedelin synthase genes in engineered yeast (Saccharomyces cerevisiae) has enabled the quantification of friedelin production. These studies provide valuable data for optimizing microbial production platforms for these valuable compounds.

| Enzyme/Strain | Host Organism | Key Genetic Modifications | Friedelin Titer (mg/L) | Reference |

| TwOSC1 | Saccharomyces cerevisiae | CRISPR/Cas9 system, protein modification, medium optimization | 37.07 | [5][6][7] |

| TwOSC1T502E in GQ1 strain | Saccharomyces cerevisiae | Chromosomal integration of tHMG1, ERG1, ERG20, ERG9, POS5, UPC2.1; knockout of BTS1, ROX1, YPL064w, YJL062w; optimized medium | 63.91 ± 2.45 | [8] |

| TwOSC1 in Z16 strain | Saccharomyces cerevisiae | Enhanced key pathway enzymes, alleviated promoter inhibition, reduced competing metabolic flux | 270 | [9][10] |

| TwOSC1 in Z28 strain | Saccharomyces cerevisiae | Medium optimization and lipid droplet engineering | 1500 | [9][10] |

Key Enzymes and Their Characteristics

Friedelin Synthase (EC 5.4.99.50)

Friedelin synthase is the pivotal enzyme that directs the biosynthesis towards the friedelane scaffold. Several friedelin synthase genes have been cloned and characterized from various plant species. These enzymes often exhibit some level of product promiscuity, producing minor amounts of other triterpene skeletons alongside friedelin.

| Enzyme | Source Organism | Products | Notes | Reference |

| TwOSC1 | Tripterygium wilfordii | Friedelin (major), β-amyrin, α-amyrin | Multi-product friedelin synthase involved in celastrol biosynthesis. | [5][7] |

| TwOSC3 | Tripterygium wilfordii | Friedelin (major), β-amyrin, α-amyrin | Multi-product friedelin synthase also involved in celastrol biosynthesis. | [5][7] |

| MiFRS | Maytenus ilicifolia | Friedelin | Functionally characterized in Saccharomyces cerevisiae. Four isoforms have been identified. | [11][12] |

| PdFRS | Populus davidiana | Friedelin | Characterized as a monofunctional friedelin synthase. | [13] |

| KdFRS | Kalanchoe daigremontiana | Friedelin, traces of other triterpenoids | One of the first characterized friedelin synthases. | [3] |

Cytochrome P450 Monooxygenases (CYP450s)

CYP450s are a large and diverse family of enzymes responsible for the extensive oxidative decoration of the friedelin skeleton. The CYP716 family, in particular, has been shown to play a significant role in the functionalization of various triterpene backbones, including friedelanes.

| Enzyme | Source Organism | Substrate | Product(s) | Function | Reference |

| CYP712K1, CYP712K2, CYP712K3 | Tripterygium wilfordii | Friedelin | 29-hydroxy-friedelin, 29-oxo-friedelin, Polpunonic acid | Successive oxidation at the C-29 position. | [14] |

| CYP712K4 | Maytenus ilicifolia | Friedelin | Maytenoic acid | Three-step oxidation at the C-29 position. | [4] |

Experimental Protocols

Heterologous Expression and Functional Characterization of Friedelin Synthase in Saccharomyces cerevisiae

This protocol describes the general workflow for expressing a candidate friedelin synthase gene in a yeast strain deficient in lanosterol synthase, which minimizes competition for the 2,3-oxidosqualene substrate.

dot

Caption: Workflow for heterologous expression of friedelin synthase in yeast.

Detailed Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., leaves or roots) using a suitable method (e.g., CTAB method or commercial kits). First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length open reading frame of the candidate oxidosqualene cyclase (OSC) gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is transformed into a lanosterol synthase-deficient S. cerevisiae strain (e.g., GIL77), which is auxotrophic for ergosterol. Transformants are selected on appropriate synthetic complete dropout medium supplemented with ergosterol.

-

Induction of Gene Expression: A single colony of the transformed yeast is grown in selective medium with glucose. The cells are then transferred to a medium containing galactose to induce the expression of the cloned OSC gene.

-

Metabolite Extraction: After a period of induction (typically 48-72 hours), the yeast cells are harvested by centrifugation. The cell pellet is saponified with alcoholic potassium hydroxide and the non-saponifiable lipids are extracted with hexane.

-

GC-MS Analysis: The hexane extract is concentrated, and the triterpenoid products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identification of friedelin and other triterpenes is confirmed by comparing their retention times and mass spectra with those of authentic standards.[15]

In Vitro Assay for Friedelin Synthase Activity

This protocol outlines a method for assaying the enzymatic activity of a purified or partially purified friedelin synthase.

Methodology:

-

Enzyme Preparation: The friedelin synthase is expressed in a suitable system (e.g., E. coli or yeast) and purified using affinity chromatography (e.g., His-tag purification). Alternatively, microsomes can be prepared from yeast expressing the enzyme.[16]

-

Substrate Preparation: The substrate, 2,3-oxidosqualene, is typically synthesized and can be radiolabeled for sensitive detection. It is solubilized in a detergent such as Triton X-100.

-

Enzyme Reaction: The reaction mixture contains the purified enzyme or microsomes, the substrate in a suitable buffer (e.g., sodium citrate buffer, pH 6.0), and any necessary cofactors. The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.[11]

-

Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent like ethyl acetate or hexane.

-

Product Analysis: The extracted products are analyzed by methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or GC-MS to identify and quantify the friedelin produced.[17][18]

Site-Directed Mutagenesis of Friedelin Synthase

Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in the catalytic mechanism and product specificity of friedelin synthase.[1][19]

dot

Caption: General workflow for site-directed mutagenesis of friedelin synthase.

Detailed Methodology:

-

Primer Design: Mutagenic primers are designed to introduce the desired nucleotide substitution, insertion, or deletion. These primers should anneal to the template DNA with the mutation located in the middle.[8]

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the expression plasmid containing the wild-type friedelin synthase gene as a template, and the mutagenic primers. The entire plasmid is amplified.

-

Template Digestion: The PCR product is treated with DpnI endonuclease, which specifically digests the parental, methylated DNA, leaving the newly synthesized, mutated plasmid intact.[8]

-

Transformation and Verification: The DpnI-treated DNA is transformed into competent E. coli cells. Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

-

Functional Analysis: The mutated enzyme is then expressed and functionally characterized using the methods described in the protocols above to assess the impact of the mutation on enzyme activity and product profile.

Conclusion

The biosynthesis of friedelane triterpenoids is a complex and fascinating area of plant biochemistry with significant implications for drug discovery and development. This guide has provided a detailed overview of the core biosynthetic pathway, from the initial cyclization of 2,3-oxidosqualene by friedelin synthase to the subsequent diversification by cytochrome P450s. The provided quantitative data and experimental protocols offer a practical resource for researchers seeking to explore and engineer this important class of natural products. Further research into the uncharacterized enzymes of the pathway and their regulatory networks will undoubtedly open up new avenues for the sustainable production of valuable friedelane-based pharmaceuticals.

References

- 1. Site-directed mutagenesis and substrate compatibility to reveal the structure–function relationships of plant oxidosqualene cyclases - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP712K4 Catalyzes the C-29 Oxidation of Friedelin in the Maytenus ilicifolia Quinone Methide Triterpenoid Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Friedelin in Maytenus ilicifolia Is Produced by Friedelin Synthase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Identification of oxidosqualene cyclases associated with saponin biosynthesis from Astragalus membranaceus reveals a conserved motif important for catalytic function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of triterpenes friedelan-3-beta-ol and friedelin in Maytenus aquifolium by high-resolution gas chromatography and high-temperature capillary gas chromatography [agris.fao.org]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the antiviral activity of friedelinol, a pentacyclic triterpenoid, against human coronaviruses. The information presented is collated from peer-reviewed scientific literature and aims to be a valuable resource for researchers in the field of antiviral drug discovery and development.

Quantitative Data on Antiviral Activity

The antiviral potential of this compound and its related compounds has been evaluated against different human coronaviruses. The available quantitative data from in vitro studies are summarized below.

Table 1: Anti-Human Coronavirus 229E (HCoV-229E) Activity of Friedelane Triterpenoids

| Compound | Concentration | % Cell Survival | Positive Control | % Cell Survival (Positive Control) | Virus | Cell Line | Reference |

| 3β-Friedelinol | Not Specified | 132.4% | Actinomycin D | 69.5% | HCoV-229E | Not Specified | [Chang et al., 2012, as cited in 8] |

| Friedelin | Not Specified | 109.0% | Actinomycin D | 69.5% | HCoV-229E | Not Specified | [Chang et al., 2012, as cited in 8] |

| 3β-acetoxy friedelane | Not Specified | 80.9% | Actinomycin D | 69.5% | HCoV-229E | Not Specified | [Chang et al., 2012, as cited in 8] |

Data from a study by Chang et al. (2012) which screened 22 triterpenoids from the leaves of Euphorbia neriifolia. The results indicate that 3β-Friedelinol demonstrated a more potent protective effect on cells from HCoV-229E infection than the positive control, actinomycin D[1].

Table 2: Inhibitory Activity of Friedelin and its Derivatives against SARS-CoV-2 Main Protease (Mpro)

| Compound | IC50 (µg/mL) |

| Friedelin | 42.89 |

| Acetoreduced friedelin | 29.69 |

| Acetoxy friedelin | 19.39 |

These findings suggest that friedelin derivatives exhibit inhibitory activity against a key enzyme in SARS-CoV-2 replication[2].

Experimental Protocols

Detailed experimental protocols for the antiviral assays specific to this compound are not extensively published. However, based on standard virological assays used for human coronaviruses, the following methodologies are likely to have been employed.

This assay is a common method to screen for antiviral compounds by measuring the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

a) Cell and Virus Culture:

-

Cells: Human lung fibroblast cell lines (e.g., MRC-5) or human hepatoma cells (e.g., Huh-7) are suitable for HCoV-229E propagation[2][3]. Cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 33°C in a 5% CO2 incubator[2].

-

Virus: HCoV-229E is propagated in the selected cell line. Viral titers are determined by a plaque assay or a TCID50 (50% tissue culture infectious dose) assay[2][3].

b) Assay Procedure:

-

Seed the host cells in 96-well plates at a density that will form a confluent monolayer.

-

After 24 hours, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound). Control wells receive medium with DMSO (vehicle control) or a known antiviral drug (positive control).

-

The cells are then infected with HCoV-229E at a specific multiplicity of infection (MOI)[4].

-

The plates are incubated for 3-5 days at 33°C until the cytopathic effect is observed in the virus-infected control wells[2].

-

Cell viability is assessed using a colorimetric assay, such as the neutral red uptake assay or MTT assay. The absorbance is read using a microplate reader[3][5].

-

The percentage of cell survival is calculated relative to the uninfected control cells. The EC50 (50% effective concentration) can be determined from the dose-response curve.

This is a biochemical assay to determine the direct inhibitory effect of a compound on the activity of the viral protease.

a) Reagents:

-

Recombinant SARS-CoV-2 Mpro enzyme.

-

A fluorogenic substrate for Mpro (e.g., a FRET-based peptide substrate)[6][7].

-

Assay buffer (e.g., Tris-HCl buffer with DTT and EDTA)[6].

-

Test compound (friedelin or its derivatives) dissolved in DMSO.

b) Assay Procedure:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

The Mpro enzyme is pre-incubated with various concentrations of the test compound (or DMSO for control) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature to allow for binding[6].

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells[6].

-

The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (DMSO).

-

The IC50 (50% inhibitory concentration) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Caption: Proposed mechanism of action of this compound against coronaviruses.

Mechanism of Action

The precise molecular mechanisms by which this compound exerts its antiviral activity against human coronaviruses have not been fully elucidated, and no specific host cell signaling pathways have been definitively identified as targets. However, based on studies of friedelin and other triterpenoids, a likely mechanism of action is the inhibition of essential viral enzymes.

Inhibition of Viral Proteases: The main protease (Mpro or 3CLpro) of coronaviruses is a crucial enzyme for viral replication. It is responsible for cleaving the large polyproteins translated from the viral RNA into functional non-structural proteins. Inhibition of Mpro effectively halts the viral life cycle. As shown in Table 2, friedelin and its derivatives have been demonstrated to inhibit the SARS-CoV-2 Mpro[2]. This suggests that this compound may also target this key viral enzyme. Molecular docking studies on other triterpenoids have also suggested their potential to bind to the active site of the SARS-CoV-2 Mpro[3].

Other Potential Mechanisms: Triterpenoids have been reported to interfere with various stages of the viral life cycle, including viral entry, replication, and release[2]. It is plausible that this compound may have a multi-targeted antiviral effect. However, further research is required to investigate these possibilities and to determine if this compound modulates host antiviral signaling pathways, such as the NF-κB or JAK-STAT pathways.

Conclusion

The available evidence suggests that this compound, a naturally occurring triterpenoid, exhibits promising antiviral activity against human coronaviruses, including HCoV-229E and potentially SARS-CoV-2. The primary proposed mechanism of action is the inhibition of the viral main protease. However, the current body of research is limited. Further in-depth studies are necessary to:

-

Determine the EC50 and IC50 values of this compound against a broader range of human coronaviruses in cell-based assays.

-

Elucidate the specific molecular targets and mechanisms of action, including the potential modulation of host cell signaling pathways.

-

Evaluate the in vivo efficacy and safety of this compound in animal models of coronavirus infection.

Such research will be crucial in determining the potential of this compound as a lead compound for the development of novel antiviral therapeutics against existing and emerging coronaviruses.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Friedelin and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]

- 5. Discovery of potential SARS-CoV 3CL protease inhibitors from approved antiviral drugs using: virtual screening, molecular docking, pharmacophore mapping evaluation and dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triterpenic Acid Amides as Potential Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Friedelinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of friedelinol, a pentacyclic triterpenoid of significant interest in pharmaceutical research. The information presented herein is intended to support drug development efforts by providing essential data and standardized experimental protocols.

Physicochemical Properties of this compound

This compound, also known as 3β-friedelinol or epi-friedelinol, is a naturally occurring triterpenoid found in various plant species.[1][2] Its rigid pentacyclic structure contributes to its distinct physicochemical characteristics. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₂O | |

| Molecular Weight | 428.7 g/mol | [3] |

| IUPAC Name | 4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | [3] |

| CAS Number | 5085-72-3 | [3] |

| Appearance | Colorless crystals | |

| Melting Point | 280-282 °C | [4] |

| Infrared (IR) Spectrum | νₘₐₓ 3500 cm⁻¹ (hydroxyl group) | [4] |

| Mass Spectrum | Molecular ion peak at m/z 428 | [4] |

Solubility Profile of this compound

The solubility of a compound is a critical factor in its potential for pharmaceutical development. This compound, being a largely nonpolar molecule, exhibits poor aqueous solubility. Its solubility in various organic solvents is summarized in Table 2.

| Solvent | Solubility | Source |

| Chloroform | Soluble | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Ethanol | Sparingly soluble | [7] |

| Water | Insoluble | [4][7] |

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and solubility determination of this compound.

This compound is typically isolated from plant materials. A general workflow for its extraction and purification is described below.

Protocol:

-

Sample Preparation: The plant material (e.g., leaves, bark) is air-dried and ground into a fine powder.

-

Extraction: The powdered material is subjected to solvent extraction, often using a nonpolar solvent like n-hexane, followed by a more polar solvent such as methanol or ethanol, to isolate a range of compounds.

-

Fractionation: The crude extract is then fractionated using column chromatography. The column is typically packed with silica gel and eluted with a gradient of solvents, starting with nonpolar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

-

Isolation and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors (Rf values) to a this compound standard are combined. Repeated column chromatography or preparative TLC may be necessary to achieve high purity.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., chloroform-methanol) to obtain colorless crystals.

The structure of isolated this compound is confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify functional groups. For this compound, a characteristic broad absorption band around 3500 cm⁻¹ indicates the presence of a hydroxyl (-OH) group.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. This compound typically shows a molecular ion peak [M]⁺ at m/z 428.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed carbon-hydrogen framework. The chemical shifts and coupling constants provide information about the connectivity of atoms and the stereochemistry of the molecule.[8][9][10]

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[11]

Protocol:

-

Sample Preparation: An excess amount of purified this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Visualizations

This compound belongs to the friedelane class of triterpenoids. The biosynthesis of the friedelane skeleton originates from the cyclization of 2,3-oxidosqualene.[12]

Caption: Simplified biosynthesis of this compound.

The following diagram illustrates the general workflow for the isolation and characterization of this compound from a natural source.

Caption: Workflow for this compound isolation.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Friedelin and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]

- 3. This compound | C30H52O | CID 348029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Friedelinol in Medicinal Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of friedelinol, a pentacyclic triterpenoid alcohol, and its precursor, friedelin, in a variety of medicinal plants. This compound and its related compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document summarizes the quantitative distribution of this compound in different plant species and their parts, details the experimental protocols for its extraction, isolation, and quantification, and visualizes its interaction with key cellular signaling pathways.

Quantitative Occurrence of this compound and Friedelin in Medicinal Plants

The concentration of this compound and its precursor, friedelin, varies significantly among different plant species and even within the various parts of a single plant. The following table summarizes the quantitative data reported in the scientific literature, providing a comparative overview for researchers.

| Plant Species | Family | Plant Part | Compound | Concentration | Analytical Method | Reference(s) |

| Maytenus aquifolium | Celastraceae | Leaves | Friedelan-3-β-ol | Major Triterpene | GC-FID, HT-CGC | [Not specified] |

| Maytenus ilicifolia | Celastraceae | Leaves | Friedelin | Major Triterpene | GC-FID, HT-CGC | [Not specified] |

| Cannabis sativa | Cannabaceae | Roots | Epifriedelanol | 21.3 mg/kg | Not specified | [Not specified] |

| Cannabis sativa | Cannabaceae | Roots | Friedelin | 12.8 mg/kg | Not specified | [Not specified] |

| Quercus cerris | Fagaceae | Bark | Friedelin | 28 wt% of extract | Supercritical Fluid Extraction | [Not specified] |

| Populus davidiana (transgenic) | Salicaceae | Leaves | Friedelin | 233-445% increase vs. non-transgenic | GC-MS | [Not specified] |

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound from plant matrices are crucial for research and drug development. This section details the commonly employed methodologies.

Extraction of this compound

Soxhlet extraction is a widely used method for the exhaustive extraction of phytochemicals from solid plant materials.

Protocol:

-

Sample Preparation: Air-dry the plant material (leaves, stem, bark, or roots) at room temperature and grind it into a fine powder (approximately 40-60 mesh).

-

Thimble Packing: Accurately weigh 20-50 g of the powdered plant material and place it into a cellulose extraction thimble.

-

Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Fill a round-bottom flask with a suitable solvent (e.g., n-hexane, chloroform, or ethanol) to about two-thirds of its volume and add a few boiling chips. Assemble the Soxhlet apparatus with the flask at the bottom and a condenser at the top.

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the plant material in the thimble. The solvent will slowly fill the thimble until it reaches the top of the siphon tube, at which point it will be siphoned back into the boiling flask, carrying the extracted compounds with it.

-

Duration: Continue the extraction for 6-24 hours, ensuring a consistent cycle of solvent reflux.

-

Concentration: After extraction, allow the apparatus to cool. The extract is then concentrated using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract containing this compound.

SFE is an environmentally friendly technique that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as the extraction solvent.

Protocol:

-

Sample Preparation: Prepare the plant material as described for Soxhlet extraction.

-

SFE System Setup: Pack the ground plant material into the extraction vessel of the SFE system.

-

Parameter Optimization: Set the desired extraction parameters, including pressure (e.g., 100-350 bar), temperature (e.g., 40-80 °C), and CO₂ flow rate. A co-solvent such as ethanol or methanol can be added to modify the polarity of the supercritical fluid and enhance the extraction of moderately polar compounds like this compound.

-

Extraction: Pump supercritical CO₂ (with or without a co-solvent) through the extraction vessel. The supercritical fluid dissolves the this compound from the plant matrix.

-

Collection: The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and the this compound to precipitate and be collected.

Isolation and Purification

Column chromatography is the standard method for isolating this compound from the crude extract.

Protocol:

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A common visualizing agent for triterpenoids is a vanillin-sulfuric acid spray reagent followed by heating.

-

Purification: Combine the fractions rich in this compound and re-chromatograph if necessary to achieve higher purity. The purified this compound can be obtained by evaporating the solvent.

Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the quantification of this compound.

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector is suitable.

Protocol:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 90:10 v/v) or a gradient elution may be employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Detection is often performed at a low wavelength, such as 205 or 210 nm, as triterpenoids lack strong chromophores.

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

-

Sample Analysis: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Instrumentation: A GC system coupled with a mass spectrometer.

Protocol:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: A temperature gradient is employed, for example, starting at 150°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 10 minutes.

-

Injection: A splitless injection of the sample, dissolved in a suitable solvent like chloroform or ethyl acetate, is performed.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, with a scan range of m/z 50-550.

-

Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of the target compound in the sample to that of a known concentration of a standard, often using an internal standard for improved accuracy.

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are often attributed to its ability to modulate specific cellular signaling pathways. Furthermore, a clear understanding of the experimental workflow is essential for reproducible research.

Inhibition of the JNK/NF-κB Signaling Pathway by this compound

Friedelin has been shown to attenuate neuroinflammation by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the proposed mechanism of action.

A Technical Guide to the Preliminary Cytotoxic Screening of Friedelinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies and findings related to the preliminary cytotoxic screening of friedelinol derivatives. This compound, a pentacyclic triterpenoid derived from friedelin, and its synthetic analogs are of growing interest in oncology due to their potential as anticancer agents.[1] Structural modifications to the friedelane skeleton can enhance biological activity and selectivity, making these compounds promising candidates for further drug development.[2] This guide consolidates quantitative data, details key experimental protocols, and visualizes critical workflows and pathways to support ongoing research in this field.

Quantitative Cytotoxicity Data

The cytotoxic potential of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below. These studies indicate that while some derivatives exhibit low to moderate activity, specific structural modifications can significantly enhance their cytotoxic effects.[2][3]

| Derivative Name / Description | Cell Line(s) | Assay | Duration | IC50 / GI50 Value (µM) | Reference |

| Friedelan-3β-yl naproxenate | THP-1 (Human Leukemia) | MTT | - | 266 ± 6 | [2] |

| Friedelan-3α-yl pent-4-ynoate | K-562 (Human Leukemia) | MTT | - | 267 ± 5 | [2] |

| 16α-hydroxyfriedelin | Vero (Monkey Kidney Epithelial) | Cytotoxicity Assay Kit | - | 8.09 (µM/mL) | [4] |

| 3β-friedelinol | Vero (Monkey Kidney Epithelial) | Cytotoxicity Assay Kit | - | 7.64 (µM/mL) | [4] |

| 29-hydroxyfriedelan-3-one derivatives | K-562, MDA-MB-231 (Breast Cancer) | - | - | 30 to >300 | [3] |

| 2,3-secofriedelan-2-al-3-oic acid | Human Cancer Cell Line Panel | - | - | GI50: 5.4 - 17.2 | [5] |

| Friedelin (Parent Compound) | MCF-7 (Breast Cancer) | MTT | 24 h | 1.8 | [6] |

| Friedelin (Parent Compound) | MCF-7 (Breast Cancer) | MTT | 48 h | 1.2 | [6] |

| Friedelin (Parent Compound) | KB (Oral Cancer) | Cell Viability Assay | 24 h | 117.25 | [7] |

| Friedelin (Parent Compound) | KB (Oral Cancer) | Cell Viability Assay | 48 h | 58.72 | [7] |

| Friedelin (Parent Compound) | U87MG (Glioblastoma) | MTT | - | IC50: 46.38 (mg/L) | [8] |

| Friedelin (Parent Compound) | HeLa, A375, THP-1, L929 | MTT | 48 h | IC50: 1.48 - 2.59 (µg/mL) | [9] |

Note: The parent compound, friedelin, is included for comparative purposes, as its mechanisms are often explored to understand the potential action of its derivatives.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and reproducibility of cytotoxicity studies. The following protocols are commonly employed in the screening of this compound derivatives.

Preliminary Screening: Brine Shrimp Lethality Bioassay

This assay serves as a simple, low-cost, and rapid preliminary screen for cytotoxic activity.[4]

-

Hatching Shrimp: Hatch Artemia salina (brine shrimp) eggs in a shallow rectangular dish filled with artificial seawater under a light source.

-

Sample Preparation: Dissolve the this compound derivatives and a positive control (e.g., vincristine sulfate) in a suitable solvent to create a stock solution.[4]

-

Assay Setup: Add a specific number of shrimp nauplii (e.g., 10-15) to vials containing various concentrations of the test compounds diluted in seawater.

-

Incubation: Incubate the vials for 24 hours under illumination.

-

Data Collection: Count the number of dead shrimp in each vial.

-

Analysis: Calculate the LC50 (lethal concentration 50%) value from the concentration-mortality data using regression analysis.[4]

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, K562, THP-1) in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for specific durations (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After incubation, add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the compound concentration versus cell viability.

Mechanistic Study: Apoptosis and Gene Expression

To understand the mechanism of cell death, further assays are conducted. Studies on the parent compound friedelin suggest that its derivatives may induce apoptosis through the intrinsic mitochondrial pathway.[2][6]

-

Nuclear Staining: Use fluorescent dyes like Acridine Orange/Ethidium Bromide (AO/EtBr) or Propidium Iodide (PI) to visualize nuclear morphology.[6] Live cells will show a normal green nucleus, early apoptotic cells will show bright green condensed chromatin, late apoptotic cells will show orange-red condensed chromatin, and necrotic cells will have a red, swollen nucleus.

-

DNA Fragmentation (TUNEL Assay): The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[6]

-

Gene Expression Analysis (RT-qPCR): Quantify the expression of key apoptosis-related genes to elucidate the signaling pathway.

-

RNA Extraction: Isolate total RNA from treated and untreated cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

Quantitative PCR: Perform real-time PCR using primers for target genes such as p53, Bax, Bcl-2, caspase-3, and BAK, and a housekeeping gene for normalization.[2][6] An upregulation of pro-apoptotic genes (p53, Bax, BAK, caspase-3) and downregulation of anti-apoptotic genes (Bcl-2) would indicate apoptosis induction.[2][6]

-

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of experiments and the potential signaling pathways involved in the cytotoxic action of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. proceedings.science [proceedings.science]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic secofriedelane and friedelane derivatives as inhibitors of human lymphocyte proliferation and growth of human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of Friedelinol in Modifying Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. The pursuit of therapeutic agents that can modulate cellular senescence is a burgeoning field of research. This technical guide provides an in-depth analysis of the current scientific understanding of friedelinol and its derivatives, particularly epifriedelanol, in modifying cellular senescence. Drawing from the seminal research in this area, this document details the quantitative effects on senescence markers, comprehensive experimental protocols, and the implicated signaling pathways. The information is presented to facilitate further research and drug development efforts targeting cellular senescence.

Introduction to this compound and Cellular Senescence

This compound is a pentacyclic triterpenoid alcohol derived from the reduction of friedelin, a compound found in various plant species.[1] Triterpenoids have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][3][4][5][6] Cellular senescence is a complex cellular state characterized by a stable growth arrest and a distinctive secretory phenotype, known as the senescence-associated secretory phenotype (SASP).[7][8] While it serves as a crucial tumor-suppressive mechanism and is involved in wound healing, the accumulation of senescent cells with age is thought to contribute to tissue dysfunction and the pathology of numerous age-related diseases.[9][10] Consequently, compounds that can safely and effectively modulate cellular senescence are of high therapeutic interest.

Recent research has identified epifriedelanol, a stereoisomer of this compound, as a promising agent in the inhibition of cellular senescence.[11] This guide will focus on the key findings related to the anti-senescence properties of this compound.

Quantitative Data on the Effects of Epifriedelanol on Cellular Senescence

The primary research on this topic has yielded significant quantitative data on the effects of epifriedelanol on markers of cellular senescence in human primary cells. The following tables summarize these findings for easy comparison.

Table 1: Inhibitory Effects of Compounds from Ulmus davidiana on Adriamycin-Induced Senescence in Human Dermal Fibroblasts (HDFs) [11]

| Compound | Concentration (µg/mL) | Inhibition of SA-β-gal Activity (%) |

| Epifriedelanol | 1 | 45.3 ± 5.2 |

| Ssioriside | 1 | 38.7 ± 4.5 |

| Catechin-7-O-β-D-glucopyranoside | 1 | 35.1 ± 3.9 |

Table 2: Inhibitory Effects of Compounds from Ulmus davidiana on Adriamycin-Induced Senescence in Human Umbilical Vein Endothelial Cells (HUVECs) [11]

| Compound | Concentration (µg/mL) | Inhibition of SA-β-gal Activity (%) |

| Friedelin | 1 | 32.5 ± 3.8 |

| Epifriedelanol | 1 | 51.2 ± 6.1 |

| Catechin-7-O-β-apiofuranoside | 1 | 29.8 ± 3.5 |

Table 3: Dose-Dependent Effect of Epifriedelanol on SA-β-gal Activity in Adriamycin-Induced Senescent HDFs and HUVECs [11]

| Cell Type | Epifriedelanol Concentration (µM) | SA-β-gal Positive Cells (%) |

| HDF | 0 | 75.3 ± 8.1 |

| 0.1 | 58.2 ± 6.5 | |

| 0.5 | 41.7 ± 4.9 | |

| 1 | 25.4 ± 3.1 | |

| HUVEC | 0 | 80.1 ± 9.2 |

| 0.1 | 62.5 ± 7.3 | |

| 0.5 | 45.8 ± 5.4 | |

| 1 | 28.9 ± 3.5 |

Table 4: Effect of Epifriedelanol on Replicative Senescence in HDFs and HUVECs [11]

| Cell Type | Treatment | SA-β-gal Positive Cells (%) |

| HDF (Young, PDL 10) | Control | 10.2 ± 1.5 |

| HDF (Old, PDL 45) | Control | 85.4 ± 9.8 |

| Epifriedelanol (1 µM) | 48.7 ± 5.9 | |

| HUVEC (Young, PDL 8) | Control | 8.9 ± 1.2 |

| HUVEC (Old, PDL 40) | Control | 88.1 ± 10.1 |

| Epifriedelanol (1 µM) | 52.3 ± 6.3 |

Table 5: Cytotoxicity of Friedelin and Epifriedelanol in HDFs and HUVECs (MTT Assay) [11]

| Compound | Cell Type | IC50 (µM) |

| Friedelin | HDF | > 100 |

| HUVEC | > 100 | |

| Epifriedelanol | HDF | > 100 |

| HUVEC | > 100 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data section.

Cell Culture

-

Human Dermal Fibroblasts (HDFs): Primary HDFs are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Human Umbilical Vein Endothelial Cells (HUVECs): Primary HUVECs are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided bullet kit containing growth factors, cytokines, and 2% FBS. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Induction of Cellular Senescence

-

Adriamycin-Induced Senescence: To induce premature senescence, HDFs or HUVECs are treated with 100 nM adriamycin for 24 hours. After treatment, the medium is replaced with fresh medium, and the cells are incubated for an additional 3-5 days to allow the senescent phenotype to develop.[11]

-

Replicative Senescence: HDFs and HUVECs are serially passaged at a 1:4 split ratio until they reach the end of their replicative lifespan, as determined by a cessation of proliferation. Population doubling level (PDL) is calculated at each passage. Young cells are considered to be at a low PDL (e.g., PDL 10 for HDFs), while senescent cells are at a high PDL (e.g., PDL 45 for HDFs).[11]

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

-

Wash cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 3.7% formaldehyde in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the SA-β-gal staining solution: 1 mg/mL of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

-

Incubate the cells with the staining solution at 37°C (without CO2) for 12-16 hours.

-

Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.[11]

Cell Viability (MTT) Assay

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well.

-

After 24 hours, treat the cells with various concentrations of the test compound for 48 hours.

-

Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

-

Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The primary mechanism investigated for the anti-senescence effect of epifriedelanol involves the modulation of the p53/p21 signaling pathway, a critical regulator of cell cycle arrest and senescence.

Proposed Signaling Pathway of Epifriedelanol in Cellular Senescence

The following diagram illustrates the proposed signaling pathway through which epifriedelanol is thought to inhibit cellular senescence.

Caption: Proposed mechanism of epifriedelanol in inhibiting adriamycin-induced cellular senescence.

Experimental Workflow for Assessing Anti-Senescence Activity

The following diagram outlines the typical experimental workflow used to evaluate the anti-senescence properties of a compound like epifriedelanol.

Caption: Workflow for evaluating the anti-senescence effects of epifriedelanol.

Discussion and Future Directions

The available evidence strongly suggests that epifriedelanol, an isomer of this compound, possesses significant anti-senescence properties in human primary cells.[11] Its ability to inhibit both premature and replicative senescence, coupled with a lack of cytotoxicity at effective concentrations, makes it a compelling candidate for further investigation as a senomorphic agent. The modulation of the p53/p21 pathway appears to be a key mechanism of its action.

Future research should focus on several key areas:

-

In vivo studies: To validate the in vitro findings, studies in animal models of aging and age-related diseases are essential.

-

Mechanism of action: A more comprehensive understanding of the molecular targets of epifriedelanol is needed. Investigating its effects on other senescence-related pathways, such as the mTOR and SASP pathways, would be highly valuable.

-

Structure-activity relationship: Examining the anti-senescence activity of other this compound derivatives could lead to the identification of more potent and specific compounds.

-

Clinical relevance: Ultimately, the goal is to translate these findings into therapeutic applications. Preclinical safety and efficacy studies will be necessary to assess the potential of this compound-related compounds for human use.

Conclusion

This technical guide has synthesized the current knowledge on the role of this compound's isomer, epifriedelanol, in modifying cellular senescence. The quantitative data, detailed experimental protocols, and pathway diagrams provide a solid foundation for researchers and drug development professionals to build upon. The potent anti-senescence activity of epifriedelanol, mediated at least in part through the p53/p21 pathway, highlights the therapeutic potential of this class of compounds in addressing the challenges of aging and age-related diseases. Further research is warranted to fully elucidate its mechanisms and translate these promising findings into clinical applications.

References

- 1. Epifriedelanol from the root bark of Ulmus davidiana inhibits cellular senescence in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular mechanisms of replicative senescence in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI Insight - mTOR pathway activation drives lung cell senescence and emphysema [insight.jci.org]

- 7. NMR-based metabonomic analysis of HUVEC cells during replicative senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adriamycin-induced senescence in breast tumor cells involves functional p53 and telomere dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p53 dependence of senescence markers p21v1 and p21v2 in aging and acute injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

A Technical Guide to the Neuroprotective Effects of Friedelin in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature is neuroinflammation, often driven by factors like oxidative stress, which leads to neuronal damage and cognitive decline[1]. Pentacyclic triterpenoids, a class of naturally occurring compounds, are gaining significant attention for their therapeutic potential, particularly their anti-inflammatory and antioxidant properties[2].

This technical guide focuses on the neuroprotective effects of friedelin (friedelan-3-one), a pentacyclic triterpenoid found in numerous plant species[3][4]. While the query specified friedelinol (3β-friedelinol), a closely related derivative, the most comprehensive preclinical data detailing specific mechanisms and quantitative outcomes in neuroprotection models is currently available for friedelin[5][6][7]. Given their structural similarity, the robust findings for friedelin provide a strong foundation for understanding the potential of the friedelane scaffold in neurotherapeutics.

This document synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways to support further research and development in this area.

Core Mechanisms and Signaling Pathways

Friedelin exerts its neuroprotective effects by modulating critical signaling pathways involved in inflammation, apoptosis, and cell survival. The primary mechanisms identified in preclinical models are the inhibition of the JNK/NF-κB pathway and the promotion of the PI3K/Akt survival pathway.

In neurodegenerative models, stressors like scopolamine can trigger oxidative stress, leading to the phosphorylation and activation of c-Jun N-terminal kinase (JNK). Activated p-JNK subsequently promotes the activation of the transcription factor NF-κB[1]. NF-κB plays a central role in the inflammatory cascade and has been found to be overexpressed in the neurons of brains affected by Alzheimer's disease[1]. Its activation upregulates the expression of pro-inflammatory cytokines and β-secretase (BACE-1), an enzyme critical for the production of neurotoxic amyloid-β (Aβ) peptides[1].

Friedelin has been shown to directly intervene in this pathway by inhibiting the phosphorylation of JNK, thereby preventing the downstream activation of NF-κB and subsequent neuroinflammatory and amyloidogenic processes[1].

Ethanol-induced neurotoxicity models demonstrate that alcohol administration suppresses the pro-survival PI3K/Akt signaling pathway, increasing cellular susceptibility to damage[2]. Concurrently, it triggers an inflammatory response, elevating levels of TNF-α and NF-κB, which in turn activate apoptotic machinery[2]. This includes the activation of executioner caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.

Friedelin counters these effects by reviving the p-Akt signaling pathway, which promotes cell survival. It also significantly attenuates the overexpression of TNF-α, NF-κB, caspase-3, and PARP-1, thereby protecting neurons from apoptotic cell death[2].

Quantitative Data from Preclinical Models

The neuroprotective efficacy of friedelin has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Effects of Friedelin in Scopolamine-Induced Neurodegeneration Model (Data derived from findings in Sandhu et al., 2022)[1]

| Parameter Assessed | Scopolamine Group (vs. Control) | Scopolamine + Friedelin Group (vs. Scopolamine Group) | Therapeutic Implication |

| Behavioral Outcomes | |||

| Y-Maze Spontaneous Alternation | Significant Decrease | Significant Reversal of Deficit | Improved Spatial Working Memory |

| Morris Water Maze Escape Latency | Significant Increase | Significant Reduction in Latency | Enhanced Spatial Learning & Memory |

| Biochemical Markers (Brain Tissue) | |||

| p-JNK / Total JNK Ratio | Marked Increase | Significant Inhibition | Anti-inflammatory Effect |

| NF-κB Expression | Marked Increase | Significant Inhibition | Anti-inflammatory Effect |

| BACE-1 Expression | Significant Up-regulation | Significant Inhibition | Reduction of Amyloidogenesis |

| Amyloid-β (Aβ) Levels | Significant Increase | Significant Reduction | Reduction of Plaque Precursor |

| Oxidative Stress Markers | |||

| SOD, CAT, GSH Levels | Significant Decrease | Significant Restoration | Enhanced Antioxidant Defense |

| TBARS (Lipid Peroxidation) | Significant Increase | Significant Reduction | Reduced Oxidative Damage |

Table 2: Effects of Friedelin in Ethanol-Induced Neurotoxicity Model (Data derived from findings in Sandhu et al., 2023)[2]

| Protein Expression Marker | Ethanol Group (vs. Control) | Ethanol + Friedelin (30 mg/kg) Group (vs. Ethanol Group) | Therapeutic Implication |

| p-Akt (Pro-survival) | Significant Down-regulation | Significant Revival/Up-regulation | Promotion of Cell Survival |

| p-JNK (Stress Kinase) | Significant Up-regulation | Significant Inhibition | Anti-stress & Anti-inflammatory |

| TNF-α (Pro-inflammatory) | Significant Overexpression | Significant Abridgement | Anti-inflammatory Effect |

| NF-κB (Inflammation) | Significant Up-regulation | Significant Inhibition | Anti-inflammatory Effect |

| Caspase-3 (Apoptosis) | Significant Overexpression | Significant Abridgement | Anti-apoptotic Effect |

| PARP-1 (Apoptosis) | Significant Overexpression | Significant Abridgement | Anti-apoptotic Effect |

Experimental Protocols

Detailed and reproducible protocols are crucial for validating therapeutic potential. Below are summaries of methodologies from key preclinical studies.

This model is widely used to screen for anti-amnesic and neuroprotective agents relevant to Alzheimer's disease[1].

-

1. Subjects: Swiss albino mice.

-

2. Acclimatization: Standard laboratory conditions for at least one week.

-

3. Grouping:

-

Group I: Control (Vehicle).

-

Group II: Scopolamine-treated (induces amnesia).

-

Group III: Scopolamine + Friedelin.

-

Group IV: Scopolamine + Reference Drug (e.g., Donepezil).

-

-

4. Dosing Regimen: Friedelin is administered orally for a period (e.g., 7-14 days). Scopolamine is administered intraperitoneally (i.p.) typically 30-60 minutes before behavioral testing to induce cognitive deficits.

-

5. Behavioral Assessment:

-

Y-Maze: To assess spatial working memory based on spontaneous alternation behavior.

-

Morris Water Maze (MWM): To assess spatial learning and long-term memory.

-

-

6. Biochemical Analysis: Following behavioral tests, animals are euthanized. Brains (specifically hippocampus and cortex) are collected for:

-

Western Blotting: To quantify the expression levels of key proteins (p-JNK, NF-κB, BACE-1, Aβ).

-

Antioxidant Assays: To measure the activity of enzymes like SOD and CAT and levels of markers like GSH and TBARS.

-

This model is relevant for studying developmental neurotoxicity, such as that seen in Fetal Alcohol Syndrome[2].

-

1. Subjects: Neonatal rat or mouse pups (e.g., postnatal day 7).

-

2. Grouping:

-

Group I: Control (0.9% Normal Saline).

-

Group II: Ethanol-treated.

-

Group III: Ethanol + Friedelin (30 mg/kg).

-

Group IV: Ethanol + Glutinol (another tested triterpenoid).

-

-

3. Dosing Regimen: Pups receive subcutaneous injections of either saline, ethanol, or ethanol co-administered with friedelin.

-

4. Tissue Collection: After a set period (e.g., four hours post-administration), pups are sacrificed and their brains are carefully collected.

-

5. Biochemical Analysis: Brain tissue is homogenized and processed for:

-

Western Blotting or ELISA: To perform protein expression analysis of key markers including p-Akt, TNF-α, NF-κB, caspase-3, and PARP-1.

-

Conclusion and Future Directions

The available preclinical data strongly support the neuroprotective potential of friedelin. By targeting fundamental pathological mechanisms—namely neuroinflammation via the JNK/NF-κB axis and apoptosis via modulation of the Akt pathway and downstream effectors—friedelin demonstrates significant efficacy in mitigating neuronal damage and improving cognitive function in animal models of neurodegeneration.

For drug development professionals, friedelin represents a promising natural scaffold. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of friedelin to optimize delivery to the central nervous system.

-

Direct Studies on this compound: Conducting detailed mechanistic and quantitative studies on 3β-friedelinol to directly assess its neuroprotective profile and compare its potency and mechanisms with friedelin.

-

Chronic Disease Models: Evaluating the efficacy of friedelin and its derivatives in more chronic, progressive models of neurodegeneration.

-

Safety and Toxicology: Establishing a comprehensive safety profile through long-term toxicology studies.

By addressing these areas, the therapeutic potential of the friedelane class of triterpenoids can be more fully realized, paving the way for novel treatments for debilitating neurodegenerative diseases.

References

- 1. Friedelin Attenuates Neuronal Dysfunction and Memory Impairment by Inhibition of the Activated JNK/NF-κB Signalling Pathway in Scopolamine-Induced Mice Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedelin and Glutinol induce neuroprotection against ethanol induced neurotoxicity in pup's brain through reduction of TNF-α, NF-kB, caspase-3 and PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Friedelin and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]

The Structure-Activity Relationship of Friedelane Triterpenoids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Friedelane triterpenoids, a class of pentacyclic triterpenes widely distributed in the plant kingdom, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2][3] These natural products have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties, making them attractive scaffolds for the development of novel therapeutic agents.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of friedelane triterpenoids, offering a comprehensive resource for researchers engaged in their study and exploitation for drug discovery.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Friedelane triterpenoids exert their anticancer effects through various mechanisms, primarily by inhibiting cell proliferation and inducing apoptosis in a range of cancer cell lines. The cytotoxicity of these compounds is highly dependent on the substitution pattern on the friedelane skeleton.

Cytotoxicity Data

The in vitro cytotoxic activity of various friedelane triterpenoids, as measured by IC50 values (the concentration required to inhibit 50% of cell growth), is summarized in Table 1. This data highlights the differential sensitivity of various cancer cell lines to these compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Friedelin | A375 (Melanoma) | 61.52 (48h) | [6] |

| Friedelin | L929 (Fibrosarcoma) | 36.94 (48h) | [6] |

| Friedelin | HeLa (Cervical Cancer) | 64.69 (48h) | [6] |

| Friedelin | THP-1 (Leukemia) | 58.04 (48h) | [6] |

| Friedelin | MCF-7 (Breast Cancer) | 1.2 (48h) | [7] |

| 3,4-seco-3,11β-epoxyfriedel-4(23)-en-3β-ol | THP-1 (Leukemia) | 13 ± 1 (µg/mL) | [8] |

| Friedelan-3α,11β-diol | THP-1 (Leukemia) | 10.0 ± 0.9 (µg/mL) | [8] |

| Friedelan-3α,11β-diol | K562 (Leukemia) | 11 ± 1 (µg/mL) | [8] |

| Friedelan-3α,11β-diol | TOV-21G (Ovarian Cancer) | 33 ± 3 (µg/mL) | [8] |

| Friedelan-3α,11β-diol | MDA-MB-231 (Breast Cancer) | 13 ± 2 (µg/mL) | [8] |

| 11β-hydroxyfriedelan-3-one | THP-1 (Leukemia) | 14 ± 1 (µg/mL) | [8] |

| 11β-hydroxyfriedelan-3-one | K562 (Leukemia) | 16 ± 2 (µg/mL) | [8] |

| 2α,3β-dihydroxy-D:A-friedoolean-28-oic acid | MCF-7 (Breast Cancer) | 1.2 (µg/mL) | [9] |

| 2α,3β-dihydroxy-D:A-friedoolean-28-oic acid | H-460 (Lung Cancer) | 3.3 (µg/mL) | [9] |

| 2α,3β-dihydroxy-D:A-friedoolean-28-oic acid | SF-268 (CNS Cancer) | 2.5 (µg/mL) | [9] |

Key Structure-Activity Relationships for Anticancer Activity

-

Hydroxylation: The presence and position of hydroxyl groups on the friedelane skeleton significantly influence cytotoxic activity. For instance, friedelan-3α,11β-diol shows potent activity against leukemia cell lines.[8]

-

A-Ring Modifications: Modifications to the A-ring, such as the formation of seco-derivatives, can lead to enhanced cytotoxicity. The compound 2,3-secofriedelan-2-al-3-oic acid has been shown to be a potent inhibitor of human cancer cell line growth.

-

Oxygenation at C-3 and C-11: The presence of oxygen-containing functional groups at the C-3 and C-11 positions appears to be crucial for potent anticancer activity.

Signaling Pathways in Anticancer Action

Friedelane triterpenoids often induce apoptosis in cancer cells through the modulation of key signaling pathways, particularly the caspase cascade.

Many friedelane derivatives initiate apoptosis through the intrinsic mitochondrial pathway, leading to the activation of a cascade of caspase enzymes. This process ultimately results in the execution of programmed cell death. The general mechanism involves the release of cytochrome c from the mitochondria, which then activates caspase-9, the initiator caspase. Caspase-9, in turn, activates the executioner caspase, caspase-3, which is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[10][11]

References

- 1. The synthetic triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid induces caspase-dependent and -independent apoptosis in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Friedelin and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]

- 4. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. The novel triterpenoid 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid induces apoptosis of human myeloid leukemia cells by a caspase-8-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of caspase-3 in stilbene derivatives induced apoptosis of human neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Friedelinol as a potential therapeutic agent for ulcerative colitis

Friedelinol: A Potential Therapeutic Agent for Ulcerative Colitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] Current therapeutic strategies often have limitations, including partial efficacy and significant side effects, necessitating the exploration of novel treatment modalities. This compound, a pentacyclic triterpenoid found in various plants, has emerged as a promising candidate due to its potent anti-inflammatory and autophagy-regulating properties.[2][3] This technical guide provides a comprehensive overview of the current evidence supporting this compound as a potential therapeutic agent for UC. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the critical signaling pathways involved. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the field of gastroenterology and inflammatory diseases.

Introduction to Ulcerative Colitis and this compound

Ulcerative colitis is a chronic idiopathic inflammatory disorder of the large intestine, primarily affecting the mucosal layer.[4] The pathogenesis of UC is multifactorial, involving a dysregulated immune response to gut microbiota in genetically susceptible individuals, leading to a cascade of inflammation.[5] This inflammatory cascade involves the infiltration of neutrophils and the overproduction of pro-inflammatory cytokines, causing symptoms such as bloody diarrhea, abdominal pain, and weight loss, and increasing the long-term risk of colorectal cancer.[4]

This compound is a naturally occurring pentacyclic triterpenoid. Its parent compound, friedelin, has been investigated for various pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][6] Recent research has specifically highlighted the therapeutic potential of friedelin in an experimental model of UC, where it demonstrated significant amelioration of colitis symptoms.[4] The therapeutic effects are primarily attributed to its ability to inhibit inflammation and enhance autophagy, a cellular process crucial for clearing damaged components and maintaining homeostasis.

Mechanism of Action

Experimental evidence suggests that this compound exerts its therapeutic effects in ulcerative colitis through a dual mechanism: suppression of the inflammatory response and induction of autophagy. These actions are mediated by the modulation of key intracellular signaling pathways.

Anti-inflammatory Effects

This compound has been shown to significantly reduce the inflammatory milieu in the colon. This is achieved by:

-

Downregulation of Pro-inflammatory Cytokines: Treatment with this compound leads to a dose-dependent decrease in the colonic levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4]

-